molecular formula C20H19BrN2O3 B2806511 (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444649-74-5

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

货号 B2806511
CAS 编号: 444649-74-5
分子量: 415.287
InChI 键: CTEDHMXTVQWYDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known by its chemical name, BKM120. BKM120 belongs to a class of compounds known as phosphoinositide 3-kinase (PI3K) inhibitors.

作用机制

BKM120 inhibits the activity of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide by binding to its catalytic subunit, p110α. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways (4).
Biochemical and Physiological Effects:
BKM120 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines (5). In preclinical studies, BKM120 has also been shown to enhance the efficacy of other chemotherapeutic agents (6). However, BKM120 has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential (7).

实验室实验的优点和局限性

One advantage of BKM120 is its potency and selectivity for (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. This makes it a useful tool for studying the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various cellular processes. However, its off-target effects on other kinases may limit its usefulness in certain experiments. Additionally, BKM120 has poor solubility in aqueous solutions, which may limit its efficacy in certain in vivo experiments (8).

未来方向

For the study of BKM120 include the development of more potent and selective (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors, investigation of the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various diseases other than cancer, and the development of more effective drug delivery systems for BKM120.
References:
1. Liu, Q., et al. (2009). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 52(19), 5816-5829.
2. Fruman, D.A., et al. (2017). The (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide pathway in human disease. Cell, 170(4), 605-635.
3. Maira, S.M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328.
4. Janku, F., et al. (2018). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(22), 2234-2239.
5. Zhao, L., et al. (2016). BKM120 sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting the (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR signaling pathway. Oncotarget, 7(27), 40457-40467.
6. Eichhorn, P.J., et al. (2008). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors cooperate with poly(ADP-ribose) polymerase inhibitors to suppress ovarian cancer cell growth. Cancer Research, 68(19), 7707-7716.
7. Liu, Y., et al. (2017). The pan-(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor. Oncogene, 36(1), 106-116.
8. Zhai, X., et al. (2019). Strategies for improving the solubility and bioavailability of poorly soluble (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors. European Journal of Medicinal Chemistry, 161, 45-59.

合成方法

The synthesis of BKM120 involves several steps. The first step involves the reaction of 3-bromo-5-ethoxyphenol with 3-methylbenzyl bromide in the presence of a base to form 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl. The second step involves the reaction of 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl with propynenitrile in the presence of a base to form (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide (BKM120) (1).

科学研究应用

BKM120 has potential applications in scientific research, particularly in the field of cancer research. (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a critical mediator of cell growth and survival signaling pathways, and its dysregulation has been implicated in various cancers (2). BKM120 is a potent and selective inhibitor of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide and has been shown to inhibit tumor growth in preclinical studies (3).

属性

IUPAC Name

(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-3-25-18-10-15(8-16(11-22)20(23)24)9-17(21)19(18)26-12-14-6-4-5-13(2)7-14/h4-10H,3,12H2,1-2H3,(H2,23,24)/b16-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDHMXTVQWYDQ-PXNMLYILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。